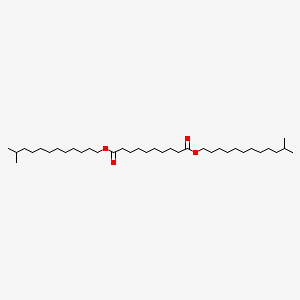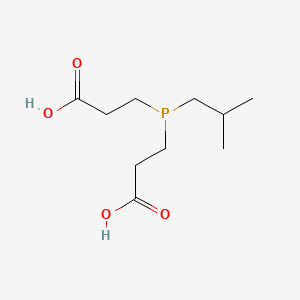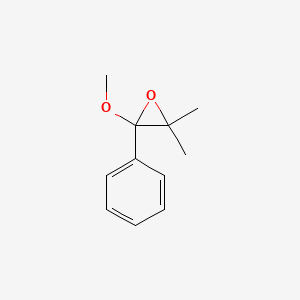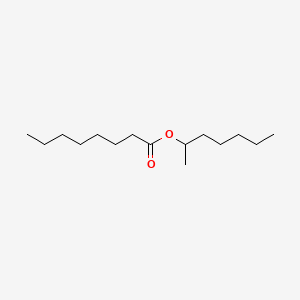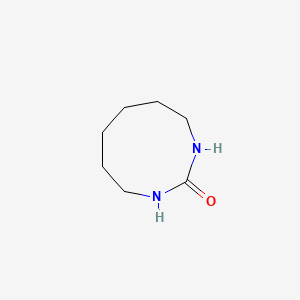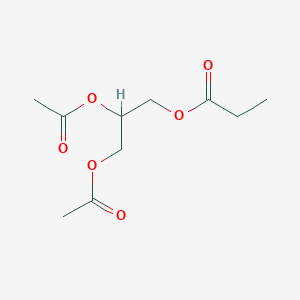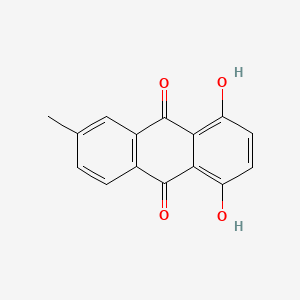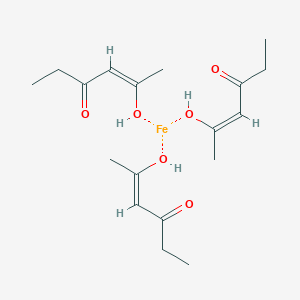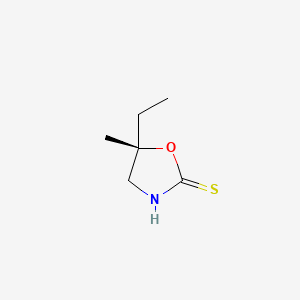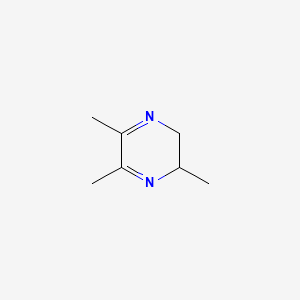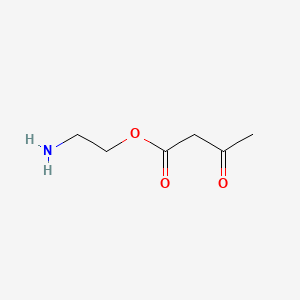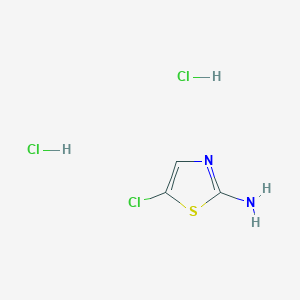
2-Ammonio-5-chlorothiazolium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ammonio-5-chlorothiazolium dichloride is a chemical compound with the molecular formula C3H5Cl3N2S and a molecular weight of 207.5092 g/mol It is known for its unique structure, which includes a thiazole ring substituted with an ammonium group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-5-chlorothiazolium dichloride typically involves the reaction of 2-aminothiazole with hydrochloric acid and a chlorinating agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ammonio-5-chlorothiazolium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .
Applications De Recherche Scientifique
2-Ammonio-5-chlorothiazolium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ammonio-5-chlorothiazolium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Ammonio-5-chlorothiazolium dichloride.
5-Chlorothiazole: Shares the thiazole ring structure with a chlorine substituent.
2-Amino-4-chlorothiazole: Similar structure with an additional chlorine atom.
Uniqueness
This compound is unique due to the presence of both an ammonium group and a chlorine atom on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
64415-16-3 |
|---|---|
Formule moléculaire |
C3H5Cl3N2S |
Poids moléculaire |
207.5 g/mol |
Nom IUPAC |
5-chloro-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C3H3ClN2S.2ClH/c4-2-1-6-3(5)7-2;;/h1H,(H2,5,6);2*1H |
Clé InChI |
BDODUCHZRFHXHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
